Brompéridol
Vue d'ensemble
Description
Le bromperidol est un antipsychotique butyrophénone de première génération utilisé principalement dans le traitement de la schizophrénie et d'autres troubles psychotiques . Il a été découvert chez Janssen Pharmaceutica en 1966 et est connu pour sa forte affinité pour les récepteurs centraux de la dopamine .
Applications De Recherche Scientifique
Bromperidol has a wide range of scientific research applications:
Safety and Hazards
Mécanisme D'action
Target of Action
Bromperidol is a first-generation butyrophenone antipsychotic . It is primarily used in the treatment of schizophrenia and other psychotic manifestations .
Mode of Action
It is known to possess properties similar to those of haloperidol , another butyrophenone antipsychotic. These properties are consistent with central antidopaminergic activity .
Biochemical Pathways
It is known that bromperidol, like other butyrophenone antipsychotics, likely impacts the dopamine pathways in the brain .
Pharmacokinetics
Bromperidol is well absorbed following oral administration . Extensive first-pass metabolism reduces its bioavailability to about 50% of the dose . There is much interindividual variation in plasma Bromperidol concentrations after administration of single doses . Steady-state plasma concentrations are attained after administration for about one week .
Result of Action
It is known that bromperidol has antipsychotic activity . Its overall efficacy was slightly greater than chlorpromazine and perphenazine, and similar to or slightly better than haloperidol in a small number of comparative studies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bromperidol. For instance, stressful life experiences, especially those occurring early in life, have been suggested to exert a crucial impact on brain development, leading to permanent functional changes that may contribute to lifelong risk for mental health outcomes . This could potentially influence the efficacy of Bromperidol in treating psychiatric disorders.
Analyse Biochimique
Biochemical Properties
Bromperidol possesses similar pharmacodynamic properties to haloperidol, which is consistent with central antidopaminergic activity . In vitro and in vivo studies have shown that bromperidol has a high affinity for central dopamine receptors . This suggests that Bromperidol interacts with dopamine receptors in the brain, influencing biochemical reactions related to dopamine signaling .
Cellular Effects
Bromperidol is primarily used to treat positive symptoms of psychosis, including perceptual abnormalities (hallucinations) and fixed, false, irrational beliefs (delusions) These effects suggest that Bromperidol influences cell function by modulating the activity of neurons in the brain
Molecular Mechanism
It is known to have a high affinity for central dopamine receptors, suggesting that it may exert its effects at the molecular level through binding interactions with these receptors This could potentially lead to the inhibition or activation of enzymes and changes in gene expression related to dopamine signaling
Temporal Effects in Laboratory Settings
One study suggests that Bromperidol is well-tolerated in animal models, indicating potential stability and minimal degradation over time .
Dosage Effects in Animal Models
The effects of Bromperidol can vary with different dosages in animal models
Metabolic Pathways
It is known that Bromperidol is well absorbed following oral administration, although extensive first-pass metabolism reduces bioavailability to about 50% of the dose .
Transport and Distribution
Following intravenous administration, radiolabelled Bromperidol was widely distributed to various organs in dogs . In particular, uptake into brain tissue was rapid and prolonged .
Subcellular Localization
Given its high affinity for central dopamine receptors, it is likely that Bromperidol localizes to areas of the brain where these receptors are present .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : . Les conditions de réaction impliquent généralement l'utilisation de solvants comme l'éthanol et de catalyseurs pour faciliter les réactions.
Méthodes de Production Industrielle : La production industrielle du bromperidol implique souvent l'utilisation de polymères de haut poids moléculaire pour des formulations à libération prolongée. Par exemple, le bromperidol peut être incorporé dans une base composée d'acide polylactique ou d'acide poly(lactique-co-glycolique) pour créer une préparation de microsphères à libération prolongée .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromperidol subit diverses réactions chimiques, notamment :
Oxydation : Le bromperidol peut être oxydé pour former son dérivé N-oxyde correspondant.
Réduction : Les réactions de réduction peuvent convertir le bromperidol en sa forme réduite, affectant son activité pharmacologique.
Substitution : Les réactions d'halogénation et autres réactions de substitution peuvent modifier les atomes de brome ou de fluor dans le composé.
Réactifs et Conditions Communes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le brome ou le chlore dans des conditions contrôlées.
Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du bromperidol, tels que ses formes N-oxyde et réduites .
4. Applications de la Recherche Scientifique
Le bromperidol a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des dérivés butyrophénone.
Biologie : Investigé pour ses effets sur les récepteurs de la dopamine et les voies des neurotransmetteurs.
Médecine : Principalement utilisé dans le traitement de la schizophrénie et d'autres troubles psychotiques.
5. Mécanisme d'Action
Le bromperidol exerce ses effets en antagonisant les récepteurs de la dopamine dans le cerveau, en particulier les récepteurs D2 . Cet antagonisme réduit les effets de la dopamine, qui serait hyperactive chez les personnes souffrant de troubles psychotiques. Le composé a également une certaine affinité pour les récepteurs de la sérotonine, contribuant à ses effets antipsychotiques .
Composés Similaires :
Halopéridol : Un autre antipsychotique butyrophénone avec un mécanisme d'action similaire.
Chlorpromazine : Un antipsychotique phénothiazine avec une activité réceptrice plus large.
Fluphénazine : Un dérivé de la pipérazine avec des propriétés antipsychotiques similaires.
Unicité : Le bromperidol est unique en raison de sa forte affinité pour les récepteurs de la dopamine et de son délai d'action relativement rapide par rapport aux autres antipsychotiques . Il existe également une forme estérifiée à action prolongée, le décanoate de bromperidol, qui est utilisée pour les injections en dépôt .
Comparaison Avec Des Composés Similaires
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with broader receptor activity.
Fluphenazine: A piperazine derivative with similar antipsychotic properties.
Uniqueness: Bromperidol is unique in its high affinity for dopamine receptors and its relatively rapid onset of action compared to other antipsychotics . It also has a long-acting ester form, bromperidol decanoate, which is used for depot injections .
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022690 | |
Record name | Bromperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10457-90-6 | |
Record name | Bromperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromperidol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bromperidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is bromperidol's primary mechanism of action?
A1: Bromperidol primarily exerts its antipsychotic effects by acting as a dopamine D2 receptor antagonist. [, ] This means it blocks dopamine from binding to these receptors, primarily in the mesolimbic pathway of the brain, which is thought to be responsible for the positive symptoms of schizophrenia. []
Q2: Does bromperidol affect other neurotransmitter systems?
A2: While bromperidol demonstrates high affinity for dopamine D2 receptors, studies suggest it can also interact with other neurotransmitter systems, including serotonin and histamine receptors, albeit with lower affinity. [, ] This broader interaction profile may contribute to its overall clinical effects and side effect profile. []
Q3: What is the molecular formula and weight of bromperidol?
A3: Bromperidol has the molecular formula C21H23BrFNO2 and a molecular weight of 420.33 g/mol. []
Q4: Are there any available spectroscopic data for bromperidol?
A4: Yes, several studies utilize various spectroscopic techniques to characterize bromperidol. Mass spectrometry has been used to analyze its fragmentation pattern and identify metabolites. [, ] Gas chromatography coupled with electron capture detection and high-performance liquid chromatography have been employed to quantify bromperidol levels in biological samples. [, ]
Q5: How is bromperidol absorbed and distributed in the body?
A5: Bromperidol exhibits slow absorption following oral administration, reaching peak plasma concentrations between 1.5 to 4 hours. [, ] It displays wide distribution throughout the body, crossing the blood-brain barrier to reach its target site in the central nervous system. [, ]
Q6: How is bromperidol metabolized and excreted?
A6: Bromperidol undergoes extensive metabolism, primarily in the liver. [, ] Unlike rats and dogs, where oxidative N-dealkylation is the major metabolic pathway, humans predominantly metabolize bromperidol through conjugation with glucuronic acid, forming the O-glucuronide conjugate as the primary metabolite. [, , , ] Excretion occurs primarily through urine and feces. [, , ]
Q7: Are there any known drug interactions with bromperidol?
A7: Yes, research shows potential for drug interactions. Levomepromazine, a sedative, can elevate bromperidol plasma levels by inhibiting its metabolism. [, ] Similarly, itraconazole, a CYP3A4 inhibitor, can significantly increase both haloperidol and bromperidol plasma concentrations. [] Concomitant use of these medications requires careful monitoring for potential adverse effects. [, ]
Q8: How does bromperidol compare to haloperidol in terms of efficacy and side effects?
A8: Clinical trials comparing bromperidol and haloperidol have shown similar efficacy in treating psychotic symptoms. [, , ] Both drugs can cause extrapyramidal side effects, but some studies suggest bromperidol might have a milder sedative effect and potentially a slightly more favorable side effect profile. [, ]
Q9: What are the challenges in formulating bromperidol?
A9: Bromperidol's low water solubility poses a challenge in formulation development, potentially affecting its dissolution and absorption. [] Research focuses on exploring formulation strategies to enhance solubility and bioavailability. []
Q10: Are there any ongoing research areas for bromperidol?
A10: Further research is needed to understand the long-term effects of bromperidol, particularly its impact on cognitive function and metabolic parameters. [] Additionally, exploring novel drug delivery systems, such as nanoparticles, could potentially enhance its therapeutic efficacy and minimize side effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.